Lonidamin

Übersicht

Beschreibung

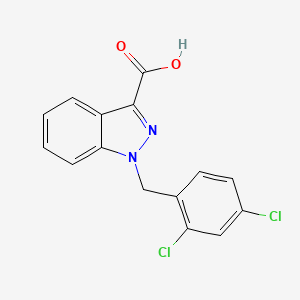

Lonidamin ist ein Derivat der Indazol-3-carbonsäure, das für seine Fähigkeit bekannt ist, die aerobe Glykolyse in Krebszellen zu hemmen. Es wurde erstmals 1979 als Anti-Spermatogenese-Mittel eingeführt, später jedoch festgestellt, dass es Antitumoraktivität besitzt, indem es den Energiestoffwechsel von Krebszellen beeinträchtigt .

Wissenschaftliche Forschungsanwendungen

Lonidamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen der Glykolysehemmung zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf den Zellstoffwechsel und die Energieproduktion.

Medizin: Als potenzieller Antikrebsmittel aufgrund seiner Fähigkeit, die Glykolyse in Krebszellen zu hemmen, untersucht. .

Industrie: Wird bei der Entwicklung neuer Arzneimittel-Abgabesysteme, wie Liposomen und polymeren Mizellen, eingesetzt, um die Bioverfügbarkeit und das Targeting von Chemotherapeutika zu verbessern

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Hexokinase hemmt, ein Enzym, das den ersten Schritt der Glykolyse katalysiert. Diese Hemmung stört den Energiestoffwechsel von Krebszellen, was zu einer verringerten ATP-Produktion und einem erhöhten Zelltod führt. This compound beeinflusst auch die Mitochondrienfunktion, was zur Freisetzung von Cytochrom c und der Induktion von Apoptose führt .

Wirkmechanismus

Target of Action

Lonidamine (LND) primarily targets the hexokinase-1 (HK1) enzyme and the cystic fibrosis transmembrane conductance regulator (CFTR) . HK1 is an enzyme that catalyzes the first step in glycolysis, the process by which glucose is broken down to produce energy . CFTR is a protein that regulates the movement of ions across cell membranes .

Mode of Action

LND is an orally administered small molecule that inhibits glycolysis by inactivating hexokinase . This inhibition of hexokinase is well established . In addition, there is evidence that LND may increase programmed cell death . This stems from the observation that mitochondria and mitochondria-bound hexokinase are crucial for the induction of apoptosis .

Pharmacokinetics

After single administration, the plasma kinetics are highly variable, while the dose eliminated in the urine is over 70% in all subjects . This suggests an active but interindividually variable first-pass effect .

Result of Action

LND blocks lung tumor development and brain metastasis by inhibiting mitochondrial bioenergetics, stimulating the formation of reactive oxygen species, oxidizing mitochondrial peroxiredoxin . It also inactivates AKT/mTOR/p70S6K signaling, and induces autophagic cell death in lung cancer cells .

Action Environment

The action of LND is influenced by the pH of the environment. LND is more soluble at alkaline pH, suggesting that LND has specificity to the alkaline intracellular microenvironment of cancer cells, where it will exhibit its greatest effects in combination with other therapeutic agents .

Biochemische Analyse

Biochemical Properties

Lonidamine plays a crucial role in biochemical reactions by inhibiting glycolysis. It primarily interacts with hexokinase, an enzyme that catalyzes the first step in glycolysis by converting glucose to glucose-6-phosphate. Lonidamine inactivates hexokinase, thereby disrupting the glycolytic pathway. Additionally, lonidamine targets monocarboxylate transporters, mitochondrial pyruvate carriers, respiratory chain complexes I and II, mitochondrial permeability transition pores, and hexokinase II. These interactions collectively inhibit energy production in cancer cells, leading to reduced tumor growth .

Cellular Effects

Lonidamine exerts significant effects on various types of cells and cellular processes. In cancer cells, it inhibits aerobic glycolysis, leading to decreased energy production and cell proliferation. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in human malignant gliomas, lonidamine has been shown to inhibit lactate production, which is a key indicator of glycolytic activity. This inhibition is more pronounced in higher-grade tumors, suggesting a correlation between lonidamine’s effects and tumor malignancy .

Molecular Mechanism

The molecular mechanism of lonidamine involves its interaction with several key biomolecules. By binding to hexokinase, lonidamine inhibits its activity, thereby blocking the glycolytic pathway. This inhibition reduces the availability of ATP, which is essential for cancer cell survival and proliferation. Additionally, lonidamine affects mitochondrial function by targeting mitochondrial pyruvate carriers and respiratory chain complexes, leading to impaired oxidative phosphorylation. These combined effects result in decreased energy production and increased apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lonidamine have been observed to change over time. Lonidamine exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to lonidamine leads to immediate inhibition of glycolysis and reduced cell proliferation. Long-term exposure can result in adaptive responses, where cancer cells may develop resistance to lonidamine’s effects. Additionally, lonidamine’s degradation products may also influence its long-term efficacy .

Dosage Effects in Animal Models

The effects of lonidamine vary with different dosages in animal models. At low doses, lonidamine effectively inhibits glycolysis and reduces tumor growth without causing significant toxicity. At higher doses, lonidamine can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage of lonidamine to achieve maximum therapeutic benefit while minimizing toxicity. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant anticancer activity .

Metabolic Pathways

Lonidamine is involved in several metabolic pathways, primarily targeting glycolysis. By inhibiting hexokinase, lonidamine disrupts the conversion of glucose to glucose-6-phosphate, leading to reduced glycolytic flux. This inhibition affects downstream metabolic pathways, including the tricarboxylic acid cycle and oxidative phosphorylation. Additionally, lonidamine’s interaction with monocarboxylate transporters and mitochondrial pyruvate carriers further impairs energy production in cancer cells .

Transport and Distribution

Within cells and tissues, lonidamine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Lonidamine’s distribution is influenced by its lipophilic nature, allowing it to accumulate in cellular membranes and organelles. This accumulation enhances its inhibitory effects on glycolysis and mitochondrial function. Additionally, lonidamine’s interaction with monocarboxylate transporters affects its transport across cellular membranes .

Subcellular Localization

Lonidamine’s subcellular localization plays a crucial role in its activity and function. It primarily localizes to mitochondria, where it interacts with mitochondrial pyruvate carriers, respiratory chain complexes, and hexokinase II. This localization is facilitated by targeting signals and post-translational modifications that direct lonidamine to specific compartments within the cell. The accumulation of lonidamine in mitochondria enhances its inhibitory effects on energy production and promotes apoptosis in cancer cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Lonidamin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2,4-Dichlorbenzylchlorid mit Indazol-3-carbonsäure beinhaltet. Die Reaktion beinhaltet typischerweise die Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat in einem organischen Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO). Die Reaktion wird unter Rückflussbedingungen durchgeführt, um this compound zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt werden, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lonidamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern, was möglicherweise seine biologische Aktivität beeinflusst.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können am Benzylchlorid-Molekül auftreten

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen eingesetzt werden

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während Reduktion Alkohole oder Amine ergeben kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dichloroacetat: Ein weiterer Glykolysehemmer, der die Pyruvat-Dehydrogenase-Kinase angreift.

2-Desoxy-D-Glucose: Ein Glucose-Analog, das die Glykolyse hemmt, indem es mit Glucose um die Aufnahme und Phosphorylierung konkurriert.

Gamendazol: Ein Derivat von Lonidamin, das als potenzielles männliches Kontrazeptivum untersucht wird

Einzigartigkeit

This compound ist einzigartig in seiner doppelten Wirkung auf sowohl die Glykolyse als auch die Mitochondrienfunktion, was es zu einem starken Hemmer des Krebszellstoffwechsels macht. Seine Fähigkeit, die Wirksamkeit anderer Antikrebsmittel und Therapien zu verbessern, unterscheidet es zusätzlich von anderen Glykolysehemmern .

Eigenschaften

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRYRZXSPDWGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020782 | |

| Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lonidamine is an orally administered small molecule that inhibits glycolysis by the inactivation of hexokinase. Hexokinase is an enzyme that catalyzes glucose, the first step in glycolysis. The inhibition of hexokinase by lonidamine is well established. In addition, there is evidence that lonidamine may increase programmed cell death. This stems from the observation that mitochondria and mitochondria-bound hexokinase are crucial for induction of apoptosis; agents that directly effect mitochondria may, therefore, trigger apoptosis. Indeed, in vitro models with lonidamine exhibit the hallmarks of apoptosis, including mitochondrial membrane depolarization, release of cytochrome C, phosphatidylserine externalization, and DNA fragmentation. [PMID: 16986057] | |

| Record name | Lonidamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50264-69-2 | |

| Record name | Lonidamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50264-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lonidamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lonidamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lonidamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lonidamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lonidamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LONIDAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U78804BIDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.